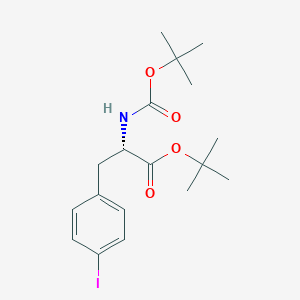![molecular formula C13H14F3NO3 B12850260 4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid CAS No. 30544-58-2](/img/structure/B12850260.png)
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid is an organic compound characterized by the presence of an aniline derivative with an acetyl group and a trifluoromethyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid typically involves the acetylation of 3-(trifluoromethyl)aniline followed by a coupling reaction with butanoic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the coupling reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
類似化合物との比較
Similar Compounds
4-nitro-3-(trifluoromethyl)aniline: Similar structure but with a nitro group instead of an acetyl group.
4-(acetyloxy)anilino]acetic acid: Similar backbone but with different functional groups.
Uniqueness
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid is unique due to the combination of its acetyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
30544-58-2 |
|---|---|
分子式 |
C13H14F3NO3 |
分子量 |
289.25 g/mol |
IUPAC名 |
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid |
InChI |
InChI=1S/C13H14F3NO3/c1-9(18)17(7-3-6-12(19)20)11-5-2-4-10(8-11)13(14,15)16/h2,4-5,8H,3,6-7H2,1H3,(H,19,20) |
InChIキー |
BHYIIPMHZNLRTN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CCCC(=O)O)C1=CC=CC(=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12850177.png)
![N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B12850178.png)
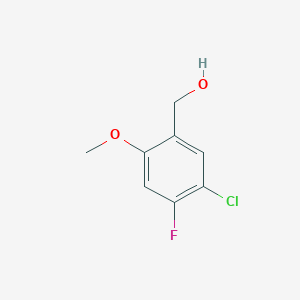
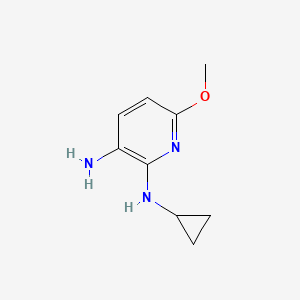
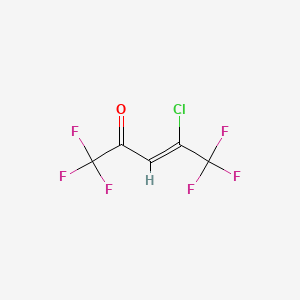
![3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12850194.png)
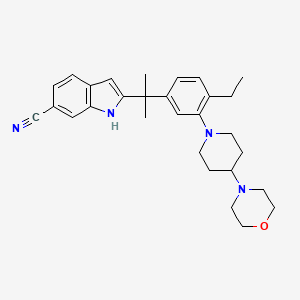
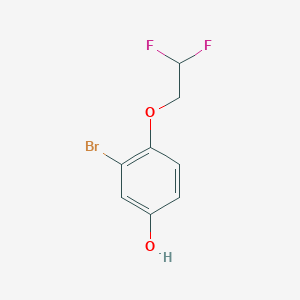

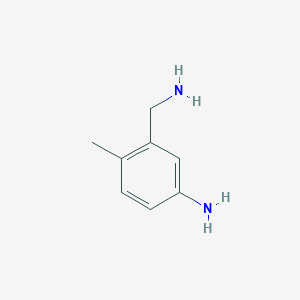
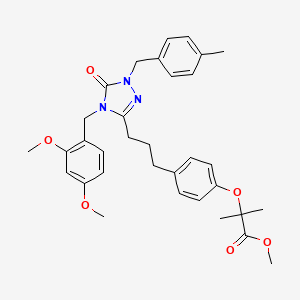
![Imidazo[5,1-f][1,2,4]triazine-2-methanamine](/img/structure/B12850240.png)
